Hexahydropyrrolizin-1-one
Overview
Description
Synthesis Analysis
The synthesis of Hexahydropyrrolizin-1-one and its derivatives has been a subject of extensive study. One notable method involves an enantioselective organocatalytic, one-pot synthesis starting from readily available glycine esters. This approach allows for the synthesis of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine core structures in an efficient manner, highlighting the versatility and efficiency of organocatalytic reactions in constructing complex nitrogen-containing heterocycles (Wang et al., 2009).
Molecular Structure Analysis
The molecular structure of Hexahydropyrrolizin-1-one derivatives has been elucidated through various analytical techniques, including electron diffraction and ab initio calculations. Studies have provided detailed insights into the geometrical configuration of these molecules, offering a foundation for understanding their reactivity and interactions (Blockhuys et al., 2001).
Chemical Reactions and Properties
Hexahydropyrrolizin-1-one undergoes a variety of chemical reactions, leveraging its reactive sites for functionalization and transformation into more complex structures. For instance, the Cu(I)-NHC-catalyzed (2 + 3)-annulation of tetramic acids with 2H-azirines leads to the stereoselective synthesis of functionalized hexahydropyrrolo[3,4-b]pyrroles, showcasing the compound's versatility in synthetic organic chemistry (Rostovskii et al., 2015).
Physical Properties Analysis
The physical properties of Hexahydropyrrolizin-1-one derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. Research often focuses on the synthesis and characterization of these compounds to tailor their physical properties for specific applications. However, detailed studies specific to Hexahydropyrrolizin-1-one's physical properties are scarce and often embedded within broader synthetic research efforts.
Chemical Properties Analysis
Hexahydropyrrolizin-1-one's chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties, are fundamental to its utility in chemical synthesis and design of bioactive molecules. For example, the study on tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles highlights the compound's potential in creating materials with intriguing optical properties (Krzeszewski et al., 2014).
Scientific Research Applications
Organocatalytic Synthesis : Hexahydropyrrolizin-1-one has been utilized in the enantioselective, organocatalytic synthesis of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine structures, starting from glycine esters. This method is significant for constructing complex organic molecules with potential pharmaceutical applications (Wang, Kumano, Kano, & Maruoka, 2009).
Bioactivity and Synthesis in Natural Products : Hexahydropyrrolizin-1-one is a key structural motif in natural products, especially in hexahydropyrrolo[2,3-b]indole (HPI) compounds. These molecules exhibit various biological activities and have been the focus of synthetic strategies to develop new pharmacologically active compounds (Ruiz‐Sanchis, Savina, Albericio, & Álvarez, 2011).
Conformational Behavior Studies : Studies on hexahydropyrimidin-2-one, which shares structural similarities with hexahydropyrrolizin-1-one, have explored its conformational behavior. These compounds exhibit a range of biological activities, serving as radioprotectors, immunostimulators, and antitumor agents. Their conformational properties are crucial for understanding their biological interactions (Kuznetsov, 2011).
Pharmacological Applications of Structurally Related Compounds : Research on 1,4-Dihydropyridines, which are structurally related to hexahydropyrrolizin-1-one, reveals their importance in various pharmacological applications. These include cardiovascular disease treatment, multidrug-resistance-reversing agents in cancer chemotherapy, antimycobacterial, and anticonvulsant agents (Edraki, Mehdipour, Khoshneviszadeh, & Miri, 2009).
Novel Ligands for Receptors : Hexahydropyrimidine derivatives, related to hexahydropyrrolizin-1-one, have been studied for their potential as ligands for the M1 muscarinic acetylcholine receptor. These compounds showed positive effects on cognitive function, hypoxia-induced lethality, and oxidative stress in rodents, suggesting their therapeutic potential in neurodegenerative diseases (Sapozhnikova, Borisevich, Kireeva, Gabdrakhmanova, Khisamutdinova, Makara, Gibadullina, Khursan, & Zarudii, 2019).
Safety And Hazards
properties
IUPAC Name |
2,3,5,6,7,8-hexahydropyrrolizin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-5-8-4-1-2-6(7)8/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOIGGSUICKDNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276692 | |
Record name | Hexahydropyrrolizin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydropyrrolizin-1-one | |
CAS RN |
14174-83-5 | |
Record name | Hexahydropyrrolizin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | hexahydro-1H-pyrrolizin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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